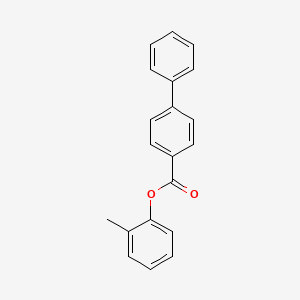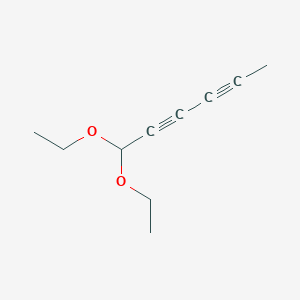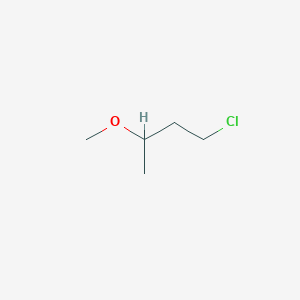
2-Methylphenyl biphenyl-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylphenyl [1,1-biphenyl]-4-carboxylate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a methyl group attached to a phenyl ring, which is further connected to a biphenyl structure with a carboxylate ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylphenyl [1,1-biphenyl]-4-carboxylate typically involves the esterification of 2-methylphenol with 4-carboxy-[1,1-biphenyl]. One common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to drive the equilibrium towards ester formation.
Another method involves the use of coupling reactions, such as the Suzuki coupling, where 2-methylphenylboronic acid is reacted with 4-bromobenzoic acid in the presence of a palladium catalyst and a base, such as potassium carbonate. This method provides a high yield of the desired ester under mild conditions.
Industrial Production Methods
In an industrial setting, the production of 2-Methylphenyl [1,1-biphenyl]-4-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to reduce the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylphenyl [1,1-biphenyl]-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents, such as potassium permanganate or chromium trioxide.
Reduction: The ester functional group can be reduced to an alcohol using reducing agents, such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid, sulfonation with fuming sulfuric acid, and halogenation with bromine or chlorine in the presence of a Lewis acid catalyst, such as aluminum chloride.
Major Products Formed
Oxidation: Formation of 2-methylbenzoic acid and 4-carboxy-[1,1-biphenyl].
Reduction: Formation of 2-methylphenyl [1,1-biphenyl]-4-methanol.
Substitution: Formation of various substituted derivatives, such as nitro, sulfo, and halo compounds.
Applications De Recherche Scientifique
2-Methylphenyl [1,1-biphenyl]-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties. It serves as a model compound in the study of structure-activity relationships.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals, such as dyes, pigments, and fragrances. It is also used in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mécanisme D'action
The mechanism of action of 2-Methylphenyl [1,1-biphenyl]-4-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and nucleic acids, through non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to various biological effects.
In chemical reactions, the compound’s reactivity is influenced by the electronic and steric properties of its functional groups. For example, the ester group can undergo nucleophilic attack, leading to hydrolysis or transesterification reactions. The aromatic rings can participate in electrophilic substitution reactions, facilitated by the electron-donating effect of the methyl group.
Comparaison Avec Des Composés Similaires
2-Methylphenyl [1,1-biphenyl]-4-carboxylate can be compared with other similar compounds, such as:
Phenyl [1,1-biphenyl]-4-carboxylate: Lacks the methyl group, resulting in different electronic and steric properties.
2-Methylphenyl benzoate: Contains a single phenyl ring instead of the biphenyl structure, leading to different reactivity and applications.
4-Methylphenyl [1,1-biphenyl]-4-carboxylate: The methyl group is attached to the biphenyl ring instead of the phenyl ring, affecting its chemical behavior and interactions.
Propriétés
Formule moléculaire |
C20H16O2 |
|---|---|
Poids moléculaire |
288.3 g/mol |
Nom IUPAC |
(2-methylphenyl) 4-phenylbenzoate |
InChI |
InChI=1S/C20H16O2/c1-15-7-5-6-10-19(15)22-20(21)18-13-11-17(12-14-18)16-8-3-2-4-9-16/h2-14H,1H3 |
Clé InChI |
YBVRBRRAJRAIAM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1OC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 7-(pyridin-2-YL)pyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B14135612.png)

![2-Chloro-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B14135620.png)

![Diethyl 5-[3,5-bis[3,5-bis(ethoxycarbonyl)phenyl]-2,4,6-trimethylphenyl]benzene-1,3-dicarboxylate](/img/structure/B14135639.png)

![{[3-(Phenylmethanesulfinyl)propyl]sulfanyl}benzene](/img/structure/B14135663.png)
![6-tert-butyl-3-(methylsulfanyl)-4-({(E)-[4-(propan-2-yl)phenyl]methylidene}amino)-1,2,4-triazin-5(4H)-one](/img/structure/B14135679.png)
![5-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine](/img/structure/B14135684.png)
![4-chloro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B14135692.png)
![1-{2,6-Bis[(2-methyl-1,3-dithian-2-yl)methyl]phenyl}-1H-pyrrole](/img/structure/B14135698.png)


